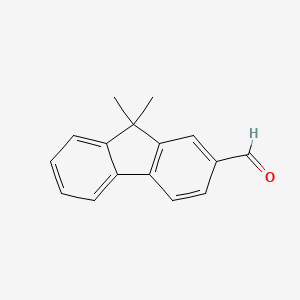

![molecular formula C10H15N3O4 B2754862 4-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1506512-05-5](/img/structure/B2754862.png)

4-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

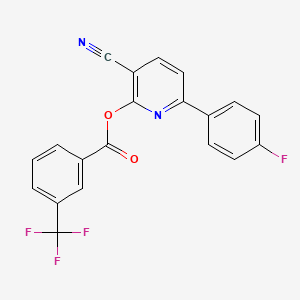

The compound “4-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the CAS Number: 2089257-71-4 . It has a molecular weight of 255.27 . The IUPAC name for this compound is 4-(((tert-butoxycarbonyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid . It is stored at room temperature and is in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17N3O4/c1-11(2,3)18-10(17)12-5-7-6-13-14(4)8(7)9(15)16/h6H,5H2,1-4H3,(H,12,17)(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and formula. The compound consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms .Physical and Chemical Properties Analysis

The compound is a powder that is stored at room temperature . Its molecular weight is 255.27 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved sources.Aplicaciones Científicas De Investigación

Reactivity and Derivative Synthesis

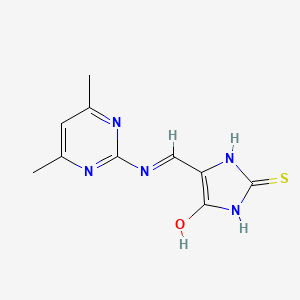

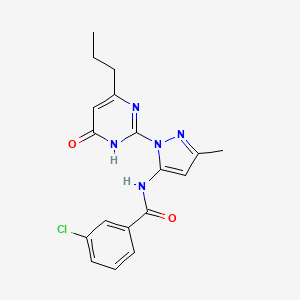

4-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid and its derivatives play a significant role in the synthesis of biologically active compounds. Research has shown the potential of such compounds in creating a variety of derivatives through reactions with different agents, demonstrating their versatility in chemical synthesis. For instance, acylation reactions of amino groups with carboxylic acid chlorides have led to the formation of amides, indicating the compound's reactivity and application in creating structurally diverse molecules (Mironovich & Shcherbinin, 2014). Similarly, studies on the synthesis of pyrazolo[5,1-c][1,2,4]triazine derivatives reveal their utility in generating fused derivatives with pharmacologic actions, highlighting their importance in medicinal chemistry (Ivanov et al., 2017).

Chemical Modification and Functionalization

The chemical structure of this compound allows for modifications that lead to the development of novel compounds with potential applications in various scientific fields. For example, N-tert-butoxycarbonylation of amines using specific catalysts demonstrates the method's efficiency and environmental friendliness, providing a pathway for modifying amino acids and peptides with the N-Boc moiety for peptide synthesis (Heydari et al., 2007). Additionally, the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines from derivatives of this compound further demonstrates its utility in creating heterocyclic compounds with varied biological activities (Ivanov et al., 2017).

Application in Developing Heterocyclic Compounds

The ability to generate heterocyclic compounds from this compound is a significant aspect of its scientific applications. These heterocyclic compounds are crucial in pharmaceuticals, agrochemicals, and materials science. Research into the synthesis of aromatic polyhydrazides and poly(amide–hydrazide)s based on bis(ether benzoic acid)s from substituted hydroquinones exemplifies the compound's role in developing novel materials with unique properties (Hsiao et al., 1999).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Various precautionary measures are recommended when handling this compound .

Mecanismo De Acción

Target of Action

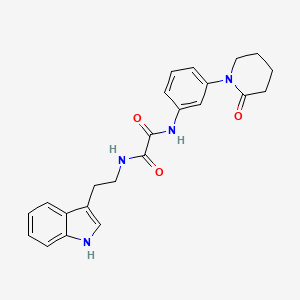

It’s worth noting that pyrazole derivatives have been widely studied for their diverse biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer properties .

Mode of Action

Pyrazole derivatives are known to interact with various enzymes and receptors, but the specific interactions of this compound need further investigation .

Biochemical Pathways

Pyrazole derivatives have been reported to affect various biochemical pathways, including inflammatory pathways, microbial growth pathways, and cancer cell proliferation pathways .

Result of Action

Pyrazole derivatives have been reported to exhibit various biological effects, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer activities .

Propiedades

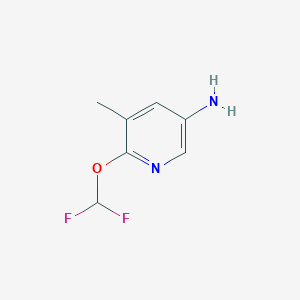

IUPAC Name |

2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c1-10(2,3)17-9(16)12-6-5-11-13(4)7(6)8(14)15/h5H,1-4H3,(H,12,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDAGCIJPZHOZPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N(N=C1)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2754781.png)

![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B2754786.png)

![{Bicyclo[3.1.0]hexan-3-yl}methanethiol](/img/structure/B2754787.png)

![3-(2-morpholino-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2754789.png)

![2-cyclobutyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2754790.png)

![2-(5-((4-fluorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-phenethylacetamide](/img/structure/B2754792.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one](/img/structure/B2754796.png)

![(Z)-methyl 2-((2,4-dimethylthiazole-5-carbonyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2754801.png)